REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.F[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20].[F:22][C:23]([F:39])([F:38])[C:24]1[CH:25]=[C:26]([CH:35]=[CH:36][CH:37]=1)[O:27][C:28]1[CH:34]=[CH:33][CH:32]=[CH:31][C:29]=1[NH2:30].[NH2:40][C:41]1[S:42][CH:43]=[CH:44][N:45]=1>>[F:11][C:8]([F:9])([F:10])[C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[O:1][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20].[F:22][C:23]([F:38])([F:39])[C:24]1[CH:25]=[C:26]([CH:35]=[CH:36][CH:37]=1)[O:27][C:28]1[CH:34]=[CH:33][CH:32]=[CH:31][C:29]=1[NH:30][C:2]([NH:40][C:41]1[S:42][CH:43]=[CH:44][N:45]=1)=[O:1]
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Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(OC2=C(N)C=CC=C2)C=CC1)(F)F
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(OC2=C(N)C=CC=C2)C=CC1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 65% |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |